molecular formula C13H19Cl2N3O B2999849 [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride CAS No. 1572264-94-8

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride

Cat. No.: B2999849
CAS No.: 1572264-94-8
M. Wt: 304.22
InChI Key: PRQZKSPYMPXVKY-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution may result in various functionalized derivatives .

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride include other piperidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

[2-(aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O.ClH/c1-9-4-3-7-17(11(9)8-15)13(18)10-5-2-6-12(14)16-10;/h2,5-6,9,11H,3-4,7-8,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQZKSPYMPXVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CN)C(=O)C2=NC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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